molecular formula C16H18O6 B1262818 Fusaquinon A

Fusaquinon A

Cat. No.: B1262818
M. Wt: 306.31 g/mol
InChI Key: WPLIPFAJQQFGPR-ILHBECBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusaquinon A is a marine-derived anthraquinone compound isolated from the fungus Fusarium sp. (strain ZH-210) . It belongs to a class of polyketide-derived secondary metabolites known for their structural complexity and diverse biological activities. Structurally, this compound features a tetracyclic anthraquinone core with hydroxyl, methoxy, and methyl substituents, which contribute to its bioactivity .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

(1S,9R,11S,12R,14S)-3,6,11-trihydroxy-4-methoxy-12-methyl-15-oxatetracyclo[10.2.1.02,7.09,14]pentadeca-2(7),3,5-trien-8-one

InChI

InChI=1S/C16H18O6/c1-16-5-7-6(3-10(16)18)13(19)11-8(17)4-9(21-2)14(20)12(11)15(7)22-16/h4,6-7,10,15,17-18,20H,3,5H2,1-2H3/t6-,7+,10+,15+,16-/m1/s1

InChI Key

WPLIPFAJQQFGPR-ILHBECBZSA-N

Isomeric SMILES

C[C@@]12C[C@H]3[C@@H](C[C@@H]1O)C(=O)C4=C([C@H]3O2)C(=C(C=C4O)OC)O

Canonical SMILES

CC12CC3C(CC1O)C(=O)C4=C(C3O2)C(=C(C=C4O)OC)O

Synonyms

1,4,6-trihydroxy-2-methoxy-7-methyl-5,6,8,8a,9,10a-hexahydro-7,9-epoxyanthracen-10-one
fusaquinon A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Substituents Source Fungus Reference
This compound Anthraquinone 2,3,5,8,10-pentahydroxy-6-methoxy-3-methyl Fusarium sp. ZH-210
Nigrosporin A Anthraquinone 1,3,6,8-tetrahydroxy-2-methyl Nigrospora sp. MA75
Rubrumol Anthraquinone 1,4,6-trihydroxy-2-methoxy-7-methyl Eurotium rubrum
Fusaquinon C Anthraquinone 2,3,5,8,10-pentahydroxy-6-methoxy-3-methyl (isomeric configuration differences) Fusarium sp. ZH-210
Tetrahydroxybostrycin Anthraquinone 1,3,6,8-tetrahydroxy-2-methyl (additional glycosylation) Aspergillus sp.

Key Structural Insights :

  • Substituent Positioning: this compound and Fusaquinon C differ only in stereochemistry, highlighting the role of isomeric configurations in bioactivity .
  • Functional Groups: The presence of methoxy and methyl groups in this compound enhances its lipophilicity compared to hydroxyl-rich analogs like Nigrosporin A .

Key Functional Insights :

  • Potency: this compound is 10-fold more potent against NCI–H187 cells than Nigrosporin A, likely due to its methoxy group enhancing membrane permeability .
  • Mechanistic Divergence: Rubrumol targets Topoisomerase I, unlike this compound, which suggests structural differences (e.g., lack of a methoxy group in Rubrumol) influence target selection .
  • Lack of Antimicrobial Activity: Both this compound and Nigrosporin A show negligible antimicrobial effects, contrasting with Tetrahydroxybostrycin’s broad-spectrum activity .

Key Ecological Insights :

  • Marine vs. Mangrove: this compound’s marine origin correlates with unique salt-tolerant biosynthetic adaptations absent in mangrove-derived Nigrosporin A .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer : Publish detailed protocols on platforms like Protocols.io , including exact reagent lot numbers and equipment settings. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusaquinon A
Reactant of Route 2
Fusaquinon A

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